2-Bromo-6-nitromandelic acid
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Overview
Description
2-Bromo-6-nitromandelic acid is an organic compound that features both bromine and nitro functional groups attached to a mandelic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-nitromandelic acid typically involves the bromination and nitration of mandelic acid. One common method includes the bromination of mandelic acid using bromine in the presence of a catalyst, followed by nitration using a mixture of nitric and sulfuric acids . The reaction conditions must be carefully controlled to ensure the selective introduction of the bromine and nitro groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-nitromandelic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amino derivatives of mandelic acid.
Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-nitromandelic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-6-nitromandelic acid involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify other molecules or act as a catalyst in certain reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-nitrophenol: Similar structure but lacks the mandelic acid core.
6-Bromo-2-naphthoic acid: Contains a bromine and carboxylic acid group but on a naphthalene ring.
2-Nitromandelic acid: Similar but without the bromine atom.
Properties
Molecular Formula |
C8H6BrNO5 |
---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
2-(2-bromo-6-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrNO5/c9-4-2-1-3-5(10(14)15)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI Key |
MTTVGZUILBQITC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(C(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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